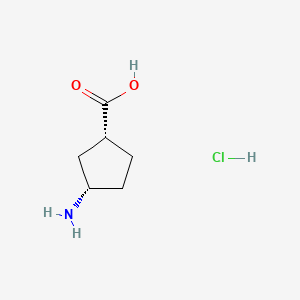

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Description

The exact mass of the compound (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715423 | |

| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19042-35-4 | |

| Record name | 19042-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

[1]

Executive Summary & Chemical Identity

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (often abbreviated as (1R,3S)-CACP or cis-3-ACPC ) is a conformationally restricted analogue of the inhibitory neurotransmitter

This structural rigidity makes it a critical probe in neuropharmacology for mapping the pharmacophore of GABA receptors.[1] It primarily acts as a partial agonist at GABA

| Property | Detail |

| IUPAC Name | (1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride |

| Stereochemistry | cis-configuration (1R, 3S) |

| Molecular Formula | C |

| Primary Target | GABA |

| Secondary Target | GABA Transporters (Substrate/Weak Inhibitor) |

| Key Characteristic | Conformationally restricted GABA mimetic |

Mechanism of Action (MoA)

The mechanism of (1R,3S)-CACP is defined by its ability to bind to the orthosteric site of GABA receptors, inducing chloride ion influx and neuronal hyperpolarization.[1]

Conformational Restriction & Receptor Binding

GABA is a flexible molecule that can bind to different receptor subtypes (GABA

-

(1R,3S)-CACP locks the amino and carboxyl groups into a cis-orientation .[1]

-

This specific geometry mimics the bioactive conformation required for activation of GABA

(rho) receptors and specific subtypes of GABA -

Unlike the trans isomer (TACP), which has different potency profiles, the cis-(1R,3S) isomer is often used to distinguish between the steric requirements of GABA binding pockets.[1]

Receptor Activation (Agonism)

Upon binding to the GABA recognition site on the receptor complex:[1]

-

Ligand Binding: The ammonium group (at C3) and carboxylate group (at C1) form electrostatic interactions with arginine and glutamate residues within the receptor's binding pocket.[1]

-

Channel Gating: The binding induces a conformational change in the receptor pentamer.[1]

-

Chloride Influx: The integral chloride channel opens, allowing Cl

ions to flow down their electrochemical gradient into the neuron.[1] -

Hyperpolarization: The influx of negative charge lowers the membrane potential, inhibiting action potential firing (phasic inhibition).[1]

Critical Distinction: While (1R,3S)-CACP is an agonist, it often displays partial agonism compared to the full agonist GABA.[1] This means it may elicit a sub-maximal response even at saturating concentrations, making it a useful tool for studying receptor gating kinetics without inducing excitotoxicity or full desensitization.[1]

Interaction with GABA Transporters (GATs)

While primarily a receptor agonist, (1R,3S)-CACP also interacts with GABA transporters (GAT-1, GAT-3).[1]

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by (1R,3S)-CACP, highlighting its specific intervention point compared to endogenous GABA.

Caption: (1R,3S)-CACP mimics the folded conformation of GABA to activate chloride channels, leading to neuronal inhibition.[1]

Experimental Protocols

Preparation and Handling[1]

-

Solubility: The hydrochloride salt is highly soluble in water (>20 mg/mL).[1]

-

Stability: Store solid at -20°C. Aqueous stock solutions (e.g., 100 mM) are stable at -20°C for up to 1 month.[1]

-

pH Adjustment: When preparing buffers for physiological assays (e.g., ACSF or HEPES-buffered saline), ensure the pH is re-adjusted to 7.4, as the HCl salt will acidify the solution.[1]

Electrophysiology: Validation of Agonist Activity

Objective: To quantify the agonist potency (EC

Methodology (Two-Electrode Voltage Clamp - TEVC):

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding GABA

subunits (e.g., -

Setup: Place oocyte in a recording chamber perfused with Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl

, 10 mM HEPES, pH 7.2). -

Clamping: Impale oocyte with two glass microelectrodes (0.5–2 M

resistance) filled with 3 M KCl. Clamp membrane potential at -60 mV.[1] -

Application:

-

Data Analysis:

Self-Validating Control:

Comparative Pharmacology

The following table contrasts (1R,3S)-CACP with other GABA analogs to highlight its unique profile.

| Compound | Stereochemistry | Primary Activity | Receptor Selectivity |

| (1R,3S)-CACP | cis-1,3 | Partial Agonist | GABA |

| (1S,3R)-CACP | cis-1,3 | Agonist | GABA |

| TACP | trans-1,3 | Agonist | Potent GABA |

| Muscimol | Isoxazole analog | Full Agonist | High affinity GABA |

| Nipecotic Acid | Piperidine analog | Uptake Inhibitor | GAT-1 Selective |

Note: The distinction between cis and trans isomers in cyclopentane analogs is critical. The (1R,3S) isomer specifically probes the "folded" binding pocket requirements.

References

-

Johnston, G. A., et al. (1975). "Stereoisomers of 3-aminocyclopentanecarboxylic acid."[1] Australian Journal of Chemistry.[1] (Describes the synthesis and initial characterization of the isomers).

-

Thoreson, W. B., & Miller, R. F. (1994). "Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells."[1][2] The Journal of General Physiology. (Provides context on cyclopentane analogs in neurophysiology).

-

Allan, R. D., et al. (1990). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid."[1][3] European Journal of Pharmacology. (Discusses the structure-activity relationship of cyclopentane GABA analogs).

-

PubChem Compound Summary. "(1R,3S)-3-Aminocyclopentanecarboxylic acid." National Center for Biotechnology Information.[1] (Chemical and physical property verification). [1]

Physicochemical Properties of (1R,3S)-3-aminocyclopentanecarboxylic acid

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Conformational Architect

(1R,3S)-3-aminocyclopentanecarboxylic acid (CAS: 71830-08-5) is a non-proteinogenic

This guide provides a definitive technical analysis of its physicochemical behavior, synthesis pathways, and application in high-affinity ligand design (e.g., RGD mimetics and CCR1 antagonists).

Structural & Stereochemical Characterization

Stereochemical Configuration

The molecule is a 1,3-disubstituted cyclopentane. The (1R,3S) designation refers to the absolute configuration of the chiral centers carrying the carboxyl and amino groups, respectively.

-

Geometric Isomerism: In 1,3-disubstituted cyclopentanes, the (1R,3S) configuration corresponds to the cis diastereomer. Both substituents project from the same face of the ring envelope.

-

Chirality: While a 1,3-cis-disubstituted cyclopentane with identical substituents would be a meso compound (achiral), the presence of distinct functional groups (-COOH vs -NH

) renders this molecule chiral.

The Zwitterionic Equilibrium

In aqueous solution and the solid state, (1R,3S)-3-aminocyclopentanecarboxylic acid exists predominantly as a zwitterion. This internal salt formation drives its high melting point and water solubility while limiting its solubility in non-polar organic solvents—a critical factor for extraction protocols.

Figure 1: pH-dependent ionization states. The zwitterionic form is the primary species at physiological pH.

Physicochemical Parameters

The following data aggregates experimental and predicted values essential for formulation and synthesis planning.

| Parameter | Value | Context/Notes |

| CAS Number | 71830-08-5 | Specific to the (1R,3S) isomer.[1][2][3][4][5][6] |

| Molecular Formula | C | MW: 129.16 g/mol |

| Appearance | White to off-white powder | Crystalline solid.[4] |

| Melting Point | 172.1 °C | Decomposes upon melting (typical of zwitterions). |

| Solubility | Soluble in Water | Poor in EtOH, DCM, Hexanes. |

| Optical Rotation | (c=1, H | |

| LogP | -2.6 | Highly hydrophilic; poor membrane permeability without derivatization. |

| pKa (Acid) | 4.44 (Predicted) | Carboxylic acid deprotonation. |

| pKa (Base) | ~9.5 (Estimated) | Ammonium deprotonation (typical for |

| H-Bond Donors | 2 | -NH |

| H-Bond Acceptors | 3 | Carboxylate oxygens, Nitrogen lone pair. |

Synthesis and Manufacturing Routes

High-purity isolation of the (1R,3S) isomer is challenging due to the potential for diastereomeric mixtures. Two primary industrial routes are employed:[2][6]

Enzymatic Resolution (Green Chemistry)

This method utilizes lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze a racemic ester or acetylate a racemic amino-alcohol precursor.[7]

-

Mechanism: Kinetic resolution where the enzyme processes the (1R,3S) substrate significantly faster than its enantiomer.

Stereoselective Cycloaddition

A chemical route involving the hetero-Diels-Alder reaction of cyclopentadiene with a chiral nitroso species, followed by reduction.[2]

-

Advantage: Scalable for multi-kilogram batches.

-

Key Intermediate: (1R,4S)-2-oxa-3-azabicyclo[2.2.1]hept-5-ene derivative.

Figure 2: Kinetic resolution workflow for isolating the (1R,3S) isomer.

Analytical Profiling & Quality Control

Because the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is insufficient.

Recommended Analytical Protocols

-

H-NMR Spectroscopy (D

O):-

Diagnostic Signals: The methine protons at C1 and C3 appear as distinct multiplets. The cis coupling constants are critical for distinguishing from the trans impurity.

-

Shift:

~2.5-3.0 ppm (CH-COOH) and

-

-

HPLC Analysis:

-

Derivatization: Pre-column derivatization with OPA (o-Phthalaldehyde) or Fmoc-Cl is required to render the molecule UV-active or fluorescent.

-

Detector: Charged Aerosol Detector (CAD) or ELSD can be used for direct analysis without derivatization.

-

Column: Chiral stationary phases (e.g., Chiralpak ZWIX) are necessary to quantify enantiomeric excess.

-

Applications in Drug Design[4]

Peptidomimetics & Foldamers

The (1R,3S)-3-aminocyclopentanecarboxylic acid scaffold acts as a

-

Conformational Lock: When inserted into a peptide chain, the cyclopentane ring restricts rotation around the N-C

and C -

Metabolic Stability: The cyclic structure prevents recognition by standard proteases, extending the half-life of peptide drugs.

Case Study: BMS-457 Intermediate

This scaffold is a key intermediate in the synthesis of BMS-457 , a potent CCR1 antagonist developed for rheumatoid arthritis. The (1R,3S) geometry positions the amino and carboxyl tails to perfectly engage the receptor binding pocket, a feat impossible with a flexible linear chain.

RGD Peptide Cyclization

Used in the synthesis of cyclic RGD (Arg-Gly-Asp) analogues. The rigid spacer optimizes the distance and orientation between the basic Arginine and acidic Aspartic acid side chains, maximizing affinity for Integrin receptors (

Handling and Storage

-

Hygroscopicity: As a zwitterionic salt, the compound is hygroscopic. It must be stored in a desiccator.

-

Stability: Stable under neutral conditions. Avoid strong oxidizing agents.

-

Storage: +2°C to +8°C (Refrigerated), under inert atmosphere (Nitrogen/Argon) recommended for long-term storage to prevent moisture uptake.

References

-

PubChem. (2025).[3][5] (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2.[3][4][5] National Library of Medicine. [Link]

-

Gardner, D. S., et al. (2013).[9] The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 23(13), 3833-3840.[9] [Link]

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The discovery of BMS-457, a potent and selective CCR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Executive Summary

Molecule: (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride (often abbreviated as cis-3-ACPC HCl). Stereochemical Class: Chiral, cis-1,3-disubstituted cyclopentane. Core Utility: Non-proteinogenic amino acid scaffold, conformationally restricted GABA analogue, and peptidomimetic building block.

This guide provides a rigorous technical analysis of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride. Unlike flexible linear amino acids (like GABA or

Part 1: Stereochemical Architecture & Analysis

Configuration Analysis

The (1R,3S) configuration defines a cis relationship between the amine and carboxylic acid functional groups on the cyclopentane ring.

-

C1 Chiral Center (Carboxyl): Assigned (R) .[1][2][3] Following Cahn-Ingold-Prelog (CIP) priority:

. - .

In the (1R,3S) isomer, both the carboxyl group at C1 and the amino group at C3 are oriented on the same face of the ring (e.g., both "up" or wedge), creating the cis geometry. This is distinct from the trans isomers ((1R,3R) or (1S,3S)), where the groups occupy opposite faces.

Structural Data Table

| Property | Value | Notes |

| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid hydrochloride | cis-isomer |

| Molecular Formula | Salt form improves stability | |

| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Base) | |

| Stereochemistry | (1R, 3S) | cis-relationship |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High in | Polar ionic character |

Part 2: Synthesis & Manufacturing Pathways[6]

The synthesis of enantiopure (1R,3S)-3-ACPC is challenging due to the need for simultaneous control of relative stereochemistry (cis vs. trans) and absolute stereochemistry (enantiomeric excess).

Pathway: Enzymatic Desymmetrization (Green Route)

This method is preferred for high optical purity (>99% ee) and scalability. It utilizes a lipase to selectively hydrolyze a diester precursor.

Workflow Diagram (Graphviz)

Experimental Protocol: Hydrochloride Salt Formation

Converting the zwitterionic amino acid or N-Boc protected intermediate to the hydrochloride salt is a critical step to ensure long-term stability and solubility.

Reagents:

-

(1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid (Starting Material)[5]

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Diethyl Ether (

) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the N-Boc protected precursor in a minimal volume of dry EtOAc (approx. 5 mL per gram). Ensure complete dissolution; sonicate if necessary.

-

Deprotection: Cool the solution to 0°C in an ice bath. Dropwise add 5-10 equivalents of 4M HCl in Dioxane.

-

Why: The excess HCl drives the cleavage of the tert-butyl carbamate (Boc) group. Anhydrous conditions prevent hydrolysis of the carboxylic acid to an ester.

-

-

Reaction Monitoring: Stir at room temperature (20-25°C) for 2-4 hours. Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the Boc-protected peak.

-

Precipitation: As the reaction proceeds, the hydrochloride salt often precipitates. If not, add anhydrous

(10x volume) to induce precipitation. -

Isolation: Filter the white solid under an inert atmosphere (

). -

Washing: Wash the filter cake 3x with cold

to remove residual dioxane and Boc byproducts (tert-butyl chloride/isobutylene). -

Drying: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours.

-

QC Check: Verify removal of solvent peaks via

-NMR.

-

Part 3: Biological Applications & Mechanism[8]

GABA Receptor Activity

(1R,3S)-3-ACPC is a "conformationally restricted" analogue of GABA (

-

Mechanism: The cyclopentane ring restricts the rotation of the C-C bonds found in GABA. This locks the distance between the zwitterionic charges (

and -

Selectivity:

-

The cis-isomers (including 1R,3S) generally show partial agonist activity at GABA-C (

) receptors . -

They exhibit lower affinity for GABA-A and GABA-B receptors compared to the flexible GABA molecule, making them valuable tools for dissecting receptor subtypes.

-

Peptidomimetics (Beta-Peptides)

In drug design, (1R,3S)-3-ACPC is used as a monomer for

-

Secondary Structure: When polymerized or incorporated into peptides, the rigid cis-cyclopentane constraint forces the backbone into stable helices (specifically the 12-helix ).

-

Proteolytic Stability: These unnatural oligomers are resistant to degradation by endogenous proteases, increasing the half-life of peptide-based drugs.

Part 4: Analytical Characterization & QC

To validate the identity and purity of (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl, the following parameters must be met.

NMR Spectroscopy

-

-NMR (D_2O): Look for the characteristic multiplets of the cyclopentane ring protons.

-

The methine protons at C1 and C3 will appear distinct.

-

NOE (Nuclear Overhauser Effect): Crucial for proving stereochemistry. A strong NOE signal between the H1 and H3 protons confirms the cis relationship (they are on the same face). In the trans isomer, this signal is absent or very weak.

-

Specific Rotation

-

Parameter:

-

Value: The specific rotation distinguishes the (1R,3S) enantiomer from the (1S,3R) enantiomer.

-

(1R,3S)-HCl typically exhibits a negative rotation (check specific solvent conditions, usually

or -

Note: Always compare against a certified reference standard as rotation is concentration and pH-dependent.

-

HPLC Method (Chiral Purity)

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).

-

Mobile Phase:

with acidic modifier (e.g., -

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

-

Derivatization: For higher UV sensitivity, pre-column derivatization with FDAA (Marfey’s reagent) is recommended to separate diastereomers on a standard C18 column.

References

-

Biological Activity at GABA Receptors

- Title: The effects of cyclopentane and cyclopentene analogues of GABA

- Source: PubMed (Mur

-

Link:[Link]

-

Structural Data & Identifiers

-

Synthesis & Applications

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Biological Activity of cis-(1R,3S)-3-Aminocyclopentanecarboxylic Acid

Executive Summary

cis-(1R,3S)-3-Aminocyclopentanecarboxylic acid (cis-(1R,3S)-3-ACPC) is a conformationally restricted analogue of γ-aminobutyric acid (GABA). Unlike flexible GABA molecules that can adopt multiple conformations to bind various receptor subtypes, cis-(1R,3S)-3-ACPC is locked into a specific cyclopentane geometry. This structural rigidity imparts high selectivity, making it a critical probe for distinguishing between GABA receptor subtypes (specifically GABA-C/

This guide details the compound's pharmacological profile, distinguishing its activity as a GABA uptake inhibitor and a GABA-C (

Chemical & Physical Profile

Before initiating biological assays, the integrity of the stereoisomer must be verified. The biological activity is strictly dependent on the (1R,3S) absolute configuration.

| Parameter | Specification |

| IUPAC Name | (1R,3S)-3-aminocyclopentane-1-carboxylic acid |

| Common Name | cis-(1R,3S)-3-ACPC; (-)-cis-3-ACPC |

| CAS Number | 71830-08-5 |

| Stereochemistry | cis-configuration; (1R,3S) enantiomer |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Solubility | Water (highly soluble), PBS; insoluble in non-polar organics |

| Key Property | Zwitterionic at physiological pH |

Mechanism of Action & Pharmacology[1]

Selective GABA Uptake Inhibition (GAT)

The primary utility of cis-(1R,3S)-3-ACPC lies in its ability to inhibit GABA transport without significantly activating GABA-A receptors.

-

Mechanism: The compound acts as a competitive substrate-inhibitor for GABA transporters (GAT). By mimicking the folded conformation of GABA recognized by the transporter, it blocks the reuptake of endogenous GABA from the synaptic cleft.

-

Physiological Outcome: Increased extracellular GABA concentrations, leading to prolonged inhibitory postsynaptic potentials (IPSPs).

GABA-C ( ) Receptor Partial Agonism

Unlike GABA-A receptors, which are heteropentamers, GABA-C (now classified as GABA-A

-

Selectivity: cis-3-ACPC distinguishes

receptors from classical GABA-A receptors. -

Potency Nuance: The enantiomers of cis-3-ACPC display differential potency.

-

The (+)-isomer is a more potent partial agonist.

-

The (-)-(1R,3S)-isomer (subject of this guide) acts as a weaker partial agonist , often retaining significant uptake inhibitory properties.

-

-

Binding: It binds to the orthosteric site but induces a conformational change that is less efficient at channel gating than endogenous GABA, resulting in sub-maximal chloride current (partial agonism).

Structural Biology: The "Folded" Conformation

GABA can adopt "extended" or "folded" conformations.

-

GABA-A Receptors: Prefer extended conformations.

-

GABA-C Receptors & Transporters: Prefer folded conformations.

-

cis-3-ACPC locks the amino and carboxylic acid groups into a cis orientation relative to the cyclopentane ring, mimicking the "folded" bioactive conformation. This explains its lack of activity at classical GABA-A receptors.

Visualization: GABAergic Signaling Pathways

The following diagram illustrates the specific intervention points of cis-(1R,3S)-3-ACPC within the synaptic cleft.

Figure 1: Mechanism of Action. Red dashed line indicates inhibition of reuptake; Green line indicates partial activation of GABA-C receptors.

Comparative Potency Data

The following table summarizes the activity of cis-3-ACPC isomers. Note the distinction between the (+) and (-) enantiomers, which is critical for experimental design.

| Compound Isomer | Target: GABA-C ( | Target: GABA-C ( | Efficacy (Relative to GABA) | Primary Classification |

| (-)-cis-(1R,3S)-3-ACPC | 78.5 ± 3.5 | 63.8 ± 23.3 | Partial | Uptake Inhibitor / Weak Agonist |

| (+)-cis-(1S,3R)-3-ACPC | 26.1 ± 1.1 | 20.1 ± 2.1 | Partial | Potent Partial Agonist |

| (+)-trans-3-ACPC | 2.7 ± 0.2 | 1.45 ± 0.22 | Partial | Potent Partial Agonist |

| (-)-trans-3-ACPC | >100 | >100 | Weak | Inactive/Weak |

Data Source: Adapted from pharmacological profiling in Xenopus oocytes [1].

Experimental Protocols

Protocol A: Synaptosomal GABA Uptake Assay

Objective: To quantify the inhibition of GABA reuptake by cis-(1R,3S)-3-ACPC. System: Rat brain synaptosomes (P2 fraction).

-

Preparation:

-

Homogenize rat cerebral cortex in 0.32 M sucrose (pH 7.4).

-

Centrifuge at 1,000 x g (10 min) to remove debris.

-

Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes.

-

Resuspend pellet in Krebs-Henseleit buffer.

-

-

Incubation:

-

Aliquot synaptosomes (100 µL) into 96-well plates.

-

Add cis-(1R,3S)-3-ACPC at varying concentrations (0.1 µM – 1000 µM).

-

Pre-incubate for 10 min at 37°C.

-

-

Uptake Initiation:

-

Add [³H]-GABA (final concentration 10 nM) to each well.

-

Incubate for exactly 5 min at 37°C.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash filters 3x with ice-cold buffer to remove non-specific binding.

-

-

Quantification:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. response).

-

Protocol B: Two-Electrode Voltage Clamp (TEVC) for GABA-C Activity

Objective: To determine partial agonist potency (EC₅₀) on recombinant

-

Expression:

-

Inject oocytes with 50 ng of cRNA encoding the human GABA-

1 subunit. -

Incubate for 3–5 days at 18°C in ND96 buffer.

-

-

Electrophysiology Setup:

-

Place oocyte in a recording chamber perfused with ND96.

-

Impale with two microelectrodes (1–2 MΩ resistance) filled with 3 M KCl.

-

Clamp membrane potential at -60 mV.

-

-

Application:

-

Apply GABA (100 µM) to establish maximal response (

). Wash until baseline recovers. -

Apply cis-(1R,3S)-3-ACPC at increasing concentrations (1 µM – 300 µM).

-

Record current amplitude.

-

-

Data Analysis:

-

Normalize cis-3-ACPC currents to the maximal GABA current.

-

Fit data to the Hill equation:

.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the Synaptosomal Uptake Assay.

References

-

Johnston, G. A., et al. (1998). "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." Neuropharmacology.

-

Allan, R. D., et al. (1990). "Synthesis and activity of 3-aminocyclopentane-1-carboxylic acid isomers." European Journal of Pharmacology.

-

Chebib, M., & Johnston, G. A. (2000). "GABA-C Receptors: Ion Channels with Unique Pharmacology." Journal of Neuroscience Research.

-

Appell, M., et al. (2025). "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of Organic Chemistry.

(-)-(1R,3S)-b-Homocycloleucine structure and function

Technical Monograph: (-)-(1R,3S)- -Homocycloleucine

Structure, Synthesis, and Application in Peptidomimetics[1][2]

Executive Summary

(-)-(1R,3S)-

This guide details the structural parameters, stereoselective synthesis, and pharmacological utility of (-)-(1R,3S)-

Chemical Structure & Stereochemistry[1][2]

2.1 Structural Identity

The molecule is a cyclopentane derivative where the amino and carboxylic acid groups are positioned at carbons 1 and 3.[1][2][3] This 1,3-substitution pattern classifies it as a

-

IUPAC Name: (1R,3S)-3-aminocyclopentane-1-carboxylic acid[1][2][3][4][5]

-

Common Synonym: (-)-

-Homocycloleucine; (-)-Cis-3-ACPC[1][2][3][5][6] -

Molecular Formula:

[1][2][3][5][7][8] -

Chirality: The (1R, 3S) configuration dictates a cis relationship between the amino and carboxyl groups on the cyclopentane ring.[1]

2.2 Conformational Analysis

In linear

-

Puckering: The ring typically adopts an envelope or twist conformation to minimize eclipse interactions.[1][2]

-

Helix Induction: When incorporated into peptides, this monomer strongly promotes the formation of a 12-helix (defined by 12-membered ring hydrogen bonds between

and

Table 1: Structural Comparison of Amino Acid Classes

| Feature | Linear | Cyclic | |

| Backbone Atoms | 1 ( | 2 ( | 2 ( |

| Conformational Freedom | High | High | Restricted (Rigid) |

| Secondary Structure | 14-Helix (flexible) | 12-Helix (stable) | |

| Proteolytic Stability | Low | Moderate | High |

Synthesis and Production

The synthesis of enantiomerically pure (-)-(1R,3S)-

3.1 Primary Synthetic Route: Stereoselective Hydrogenation

The most scalable route involves the hydrogenation of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid .[1][2] The double bond in the precursor is reduced, maintaining the cis-stereochemistry established in the starting material.[1][2]

Reaction Scheme (DOT Visualization):

Caption: Stereoselective hydrogenation of the cyclopentene precursor to yield the saturated cis-beta-amino acid.

3.2 Experimental Protocol: Hydrogenation

Objective: Synthesis of (1R,3S)-3-ACPC from (1R,4S)-4-aminocyclopent-2-enecarboxylic acid.

-

Preparation: Dissolve 1.0 mol (approx. 127 g) of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid in 500 mL of methanol.

-

Catalyst Addition: Add 5.0 g of 10% Pd/C catalyst carefully under an inert atmosphere (Nitrogen).

-

Hydrogenation: Transfer the mixture to a Parr shaker or high-pressure reactor. Pressurize to 50 psi with Hydrogen (

) gas. -

Reaction: Agitate at room temperature for 1 hour. Monitor consumption of starting material via TLC or LC-MS.[2]

-

Work-up:

-

Purification: The residue is typically a white to off-white solid.[1][2] Recrystallization from ethanol/water may be performed if higher purity (>98%) is required.[1]

-

Validation:

-

Melting Point: Expect ~172.1 °C.

-

Optical Rotation: Check

(typically negative in water/methanol).[1]

-

Functional Applications in Drug Design[1][2]

4.1 Peptidomimetics & Foldamers

(-)-(1R,3S)-

-

Mechanism: The cis-constraint forces the backbone into a gauche conformation, favoring the formation of a 12-helix .[1][2]

-

Utility: Researchers substitute this residue into bioactive peptides to increase affinity for receptors while rendering the peptide invisible to proteases (which cannot cleave the

-amino acid linkage).[1][2]

4.2 Pharmaceutical Intermediates

This scaffold is used in the synthesis of high-value therapeutic candidates:

-

Integrin Inhibitors (RGD Mimetics): The rigid ring structure is used to display the Arg-Gly-Asp (RGD) pharmacophore in a specific orientation required to bind integrin receptors (e.g.,

) involved in angiogenesis and tumor metastasis.[1] -

CCR1 Antagonists: Derivatives of 3-ACPC have been utilized in the synthesis of BMS-457, a potent antagonist for the CCR1 chemokine receptor, investigated for autoimmune diseases.[1][2]

Table 2: Biological Activity Profile

| Target/Application | Role of (-)-(1R,3S)- | Mechanism of Action |

| Structural Anchor | Induces stable 12-helix secondary structure.[1][2] | |

| Protease Resistance | Backbone Modification | Unnatural peptide bond prevents hydrolysis by endogenous enzymes.[1][2] |

| CCR1 Receptor | Pharmacophore Scaffold | Orients substituents to fit the hydrophobic pocket of the GPCR.[1][2] |

References

-

ChemicalBook. (1R,3S)-3-Aminocyclopentanecarboxylic acid Properties and Suppliers. Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [1][2]

-

Chem-Impex International. Product Catalog: (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Retrieved from

-

American Elements. (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid Data. Retrieved from [1][2][10]

Sources

- 1. (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 261165-05-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19042-34-3 CAS MSDS ((-)-(1R,3S)-3-AMINOCYCLOPENTANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 6. Pharmaceutical Chemicals Manufacturer, Pharmaceutical Chemicals Exporter, Supplier [chemvonbiotech.com]

- 7. Chemsigma International Co., Ltd. [chemsigma.com]

- 8. (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 [chemicalbook.com]

- 9. (1r 3s)-3-aminocyclopentanecarboxylic Acid - Application: Pharmaceutical Industry at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]

- 10. americanelements.com [americanelements.com]

(1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Conformational Probe for GABAergic Signaling

Executive Summary

(1R,3S)-3-Aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-3-ACPC or (-)-cis-3-ACPC ) is a conformationally restricted analog of the inhibitory neurotransmitter

This compound is a critical tool in neuropharmacology for three primary reasons:

-

GABA-C (ρ) Receptor Partial Agonism: It serves as a partial agonist at homomeric GABA-C receptors, distinguishing them from GABA-A and GABA-B subtypes.

-

GABA Transporter (GAT) Substrate: It acts as a competitive substrate for the neuronal GABA transporter (GAT-1), allowing researchers to modulate synaptic GABA levels and isolate glial transport mechanisms.

-

Stereochemical Probe: Its activity profile differs significantly from its enantiomer, (1S,3R)-3-ACPC (a potent GABA-A agonist), making the pair essential for mapping the stereochemical requirements of the GABA binding pocket.

Structural Pharmacology & Stereochemistry

The "Folded" vs. "Extended" Hypothesis

GABA binds to its targets using distinct conformations. The cyclopentane ring of (1R,3S)-3-ACPC restricts the distance between the zwitterionic groups (ammonium and carboxylate) to approximately 5.1 Å , corresponding to the "folded" conformation.

-

Extended Conformation (Trans-analogs): Preferred by GABA-A receptors (high affinity).

-

Folded Conformation (Cis-analogs): Preferred by GABA transporters (GATs) and GABA-C receptors.

Stereochemical Definition

The specific isomer (1R,3S) refers to the cis relationship between the amino group at position 3 and the carboxyl group at position 1.

-

Configuration: (1R, 3S)

-

Rotation: Levorotatory (-)

-

Common Designation: cis-3-ACPC (Note: The racemate is often sold as cis-3-ACPC; specific research requires the resolved (1R,3S) isomer).

Figure 1: Structural Activity Relationship (SAR) of cyclopentane GABA analogs. Note the divergence in target selectivity based on stereochemistry.

Receptor & Transporter Profiling

The utility of (1R,3S)-3-ACPC lies in its selectivity profile. It is not a "dirty" drug but a specific probe for non-GABA-A mechanisms.

GABA-C (ρ) Receptor Activity

Unlike the GABA-A receptor (which is blocked by bicuculline) and the GABA-B receptor (which is G-protein coupled and activated by baclofen), the GABA-C receptor (composed of

-

(1R,3S)-3-ACPC Activity: Partial Agonist.

-

Potency: It is generally less potent than its enantiomer (1S,3R) at the

1 subunit but retains significant efficacy. -

Utility: Used to study the "partial activation" states of the chloride channel. Because it does not fully activate the receptor (low intrinsic efficacy), it can act as a functional antagonist in the presence of high GABA concentrations.

GABA Transporter (GAT) Interaction

(1R,3S)-3-ACPC is a substrate for the neuronal GABA transporter GAT-1 .

-

Mechanism: Competitive Substrate. It competes with GABA for the transport site.

-

Effect: By occupying GAT-1, it prevents the reuptake of endogenous GABA, thereby increasing synaptic GABA residence time.

-

Differentiation: Unlike nipecotic acid (which inhibits both neuronal and glial uptake), (1R,3S)-3-ACPC is often used to dissect the contribution of neuronal vs. glial transport systems.

Selectivity Data Summary[2][3]

| Target | Activity Type | Potency / Affinity | Notes |

| GABA-A | Weak/Null Agonist | Low Affinity | The (1S,3R) enantiomer is the potent agonist here. |

| GABA-B | Inactive | > 100 µM | Does not activate G-protein signaling. |

| GABA-C ( | Partial Agonist | EC | Weaker than (1S,3R) (EC |

| GAT-1 | Substrate/Inhibitor | K | Competitive inhibition of GABA uptake. |

Experimental Protocols

Protocol A: Electrophysiological Characterization (Xenopus Oocytes)

Objective: To determine partial agonism at recombinant GABA-C receptors.[1]

Reagents:

-

cRNA encoding human

1 subunits. -

(1R,3S)-3-ACPC (dissolved in ND96 buffer).

-

GABA (Control agonist).

Workflow:

-

Expression: Inject Xenopus laevis oocytes with 50 ng of

1 cRNA. Incubate for 3-5 days at 18°C. -

Setup: Place oocyte in a recording chamber perfused with ND96 buffer.

-

Clamping: Impale with two microelectrodes (0.5–2 M

) filled with 3M KCl. Clamp voltage at -60 mV. -

Application:

-

Apply GABA (100 µM) for 20s to establish Max Current (

). Wash for 5 mins. -

Apply (1R,3S)-3-ACPC (varying concentrations: 1 µM - 1 mM).

-

-

Analysis: Measure peak current amplitude relative to GABA

.-

Expected Result: (1R,3S)-3-ACPC should elicit a current that is 40-60% of the GABA

(Partial Agonism).

-

Protocol B: [³H]-GABA Uptake Inhibition Assay (Synaptosomes)

Objective: To verify GAT-1 transporter inhibition.

Reagents:

-

Rat brain synaptosomes (P2 fraction).

-

[³H]-GABA (Specific activity ~80 Ci/mmol).

-

Krebs-Ringer phosphate buffer.

Workflow:

-

Preparation: Resuspend synaptosomes in Krebs-Ringer buffer.

-

Pre-incubation: Incubate 100 µL synaptosomes with varying concentrations of (1R,3S)-3-ACPC for 10 min at 37°C.

-

Initiation: Add [³H]-GABA (final concentration 10 nM) and incubate for exactly 3 minutes.

-

Termination: Rapid filtration through GF/B filters followed by 3x wash with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

.

Figure 2: Workflow for assessing GABA transport inhibition.

Synthesis & Purity Considerations

For researchers synthesizing or sourcing this compound, stereochemical purity is paramount. Contamination with the (1S,3R) enantiomer (the potent GABA-A agonist) can ruin GABA-C or transport selectivity studies.

Key Synthetic Route (Enzymatic Resolution):

-

Starting Material: cis-1,3-cyclopentanedicarboxylic acid anhydride.

-

Opening: Methanolysis to the hemi-ester.

-

Curtius Rearrangement: Converts the free carboxyl group to an amine (via isocyanate).

-

Resolution: The resulting racemic amino acid is often resolved using chiral HPLC or enzymatic digestion (e.g., using acylase I on the N-acetyl derivative) to yield pure (1R,3S)-3-ACPC.

Quality Control Check:

-

Optical Rotation:

should be negative (approx -16° to -20° in H2O). -

NMR:

H NMR must confirm cis-coupling constants (J values) between H1 and H3 to rule out trans contamination.

References

- Johnston, G. A. R., et al. (1975). "Stereospecific actions of GABA analogues." Advances in Neurology, 10, 395-402. (Fundamental work defining the folded vs.

-

Duke, R. K., et al. (2000). "The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors." British Journal of Pharmacology, 131(7), 1449–1456. Link (Defines the partial agonism of (1R,3S)-3-ACPC at rho receptors).

- Allan, R. D., et al. (1990). "Synthesis and activity of 3-aminocyclopentanecarboxylic acid isomers." Australian Journal of Chemistry, 43, 1269-1281. (Detailed synthesis and resolution methodology).

- Krogsgaard-Larsen, P., et al. (2002). "GABA transporter inhibitors: an overview." Current Topics in Medicinal Chemistry, 2(8), 869-885.

- Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

Sources

Pharmacology of (1R,3S)-3-Aminocyclopentanecarboxylic Acid: A Technical Guide

The following technical guide details the pharmacology, structural biology, and experimental application of (1R,3S)-3-aminocyclopentanecarboxylic acid (often abbreviated as (1R,3S)-3-ACPC or CACP ).

Executive Technical Synthesis

(1R,3S)-3-aminocyclopentanecarboxylic acid is a conformationally restricted analogue of

In neuropharmacology, it serves as a critical probe for mapping the pharmacophore of GABA receptors. Unlike the flexible GABA molecule, which can adopt multiple conformations to bind different receptor subtypes (GABA

Beyond neuroscience, it acts as a chiral

Structural Biology & Chemical Logic

The Conformational Restriction Hypothesis

Endogenous GABA is a flexible molecule that exists in dynamic equilibrium between "extended" and "folded" conformers.

-

Extended Conformation: Often associated with GABA

receptor binding and GAT recognition. -

Folded Conformation: Associated with the agonist binding pocket of the GABA

chloride channel.

(1R,3S)-3-ACPC fixes the nitrogen-to-oxygen distance and the torsion angles of the carbon backbone. The (1R,3S) configuration denotes a cis-relationship between the amino and carboxylic acid groups on the cyclopentane ring. This specific geometry mimics the bioactive folded conformation required for GABA

Comparative Pharmacophore Mapping

| Feature | GABA (Endogenous) | (1R,3S)-3-ACPC (Analogue) | Pharmacological Consequence |

| Flexibility | High (Rotatable bonds) | Low (Cyclopentane lock) | High receptor subtype selectivity. |

| Isomerism | Achiral | Chiral (1R, 3S) | Enantioselective binding; (1R,3S) is distinct from (1S,3R). |

| Receptor Profile | Pan-agonist (A, B, C) | Predominantly GABA | Used to isolate ionotropic chloride channel currents. |

| Metabolic Stability | Low (GABA-T substrate) | High | Resistant to GABA transaminase (GABA-T). |

Pharmacodynamics & Mechanism of Action[1][2]

Ionotropic Agonism (GABA / GABA )

The primary mechanism of (1R,3S)-3-ACPC is the allosteric or orthosteric activation of ligand-gated chloride channels.

-

Binding: The molecule enters the orthosteric site (at the

/ -

Gating: The rigid structure stabilizes the open-channel state of the receptor pore.

-

Influx: Cl

ions flow into the neuron, causing hyperpolarization (IPSP).

The Amidinomycin Connection

Historically, the (1R,3S) isomer was identified as a degradation product of the antibiotic amidinomycin .[1] This natural product origin validates the biological relevance of the (1R,3S) configuration, suggesting evolutionary selection for this specific stereochemical motif in biological interactions.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling triggered by flexible GABA versus the restricted (1R,3S)-3-ACPC.

Caption: Differential receptor activation profile. (1R,3S)-3-ACPC selectively activates ionotropic channels (A/C) while bypassing metabotropic pathways.

Experimental Protocols

Protocol A: Electrophysiological Validation (Patch Clamp)

Objective: To quantify the agonist potency of (1R,3S)-3-ACPC on recombinant GABA

Reagents:

-

HEK293 cells transfected with

GABA -

Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Intracellular Solution: 140 mM CsCl, 2 mM MgCl

, 1 mM CaCl -

Test Compound: (1R,3S)-3-ACPC HCl (dissolved in extracellular solution).

Methodology:

-

Setup: Establish whole-cell configuration. Clamp voltage at -60 mV.

-

Baseline: Perfusion with extracellular solution for 2 minutes to establish a stable baseline current (

). -

Application: Rapidly apply 100

M GABA (positive control) for 2 seconds. Wash for 30 seconds. -

Test: Apply increasing concentrations of (1R,3S)-3-ACPC (0.1

M to 1 mM) for 2 seconds each, with 30-second washouts. -

Analysis: Measure peak amplitude of the chloride current. Plot Concentration-Response Curve.

-

Self-Validation Check: If the current is not blocked by bicuculline (a specific GABA

antagonist), the expression system or compound purity is compromised.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To utilize (1R,3S)-3-ACPC as a

Reagents:

-

Fmoc-(1R,3S)-3-ACPC-OH (Fmoc-protected derivative).

-

Resin: Rink Amide MBHA.

-

Coupling Agents: HATU, DIPEA.

Methodology:

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash (3x DMF, 3x DCM).

-

Activation: Dissolve Fmoc-(1R,3S)-3-ACPC-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 2 minutes.

-

Coupling: Add activated mixture to resin. Shake for 2 hours at room temperature.

-

Validation (Kaiser Test):

-

Negative result (Yellow): Successful coupling (free amines consumed).

-

Positive result (Blue): Incomplete coupling. Repeat step 4.

-

-

Cleavage: TFA/TIS/H

O (95:2.5:2.5) for 3 hours.

Synthesis & Quality Control Workflow

The synthesis of (1R,3S)-3-ACPC typically involves the degradation of amidinomycin or asymmetric synthesis from cyclopentenone derivatives.

Caption: Production and QC workflow ensuring enantiomeric purity of the (1R,3S) isomer.

References

-

Johnston, G. A. R., et al. (1979).[1] Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin.[1] Australian Journal of Chemistry.[1]

-

Johnston, G. A. R., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.[2][3] Neurochemical Research.

-

Allan, R. D., & Johnston, G. A. R. (1983). Systematic study of GABA analogues of restricted conformation. Medicinal Research Reviews.

-

Chebib, M., & Johnston, G. A. R. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology.

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2.[4] National Library of Medicine.

Sources

Technical Guide: (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl (CAS 147780-44-7)

[1]

Executive Summary

CAS 147780-44-7 , chemically known as (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride , is a high-value chiral building block used in the synthesis of conformationally restricted peptidomimetics and small-molecule therapeutics. Its rigid cyclopentane core serves as a bioisostere for

This compound is a critical intermediate in the development of CCR1 antagonists (such as BMS-457) for autoimmune diseases and cyclic RGD peptides targeting integrins in cancer therapy. Its specific (1R,3S) stereochemistry—a cis-1,3-disubstitution pattern—is essential for positioning functional groups to match the pharmacophore of biological targets.

Chemical & Physical Characterization[2][3]

Identity & Structure

The compound consists of a five-membered cyclopentane ring substituted at the 1- and 3-positions. The (1R,3S) configuration dictates a cis relationship between the carboxylic acid and the amine group, forcing them to reside on the same face of the ring. This pre-organized geometry reduces the entropic penalty of binding to receptor pockets.

| Property | Specification |

| CAS Number | 147780-44-7 |

| Chemical Name | (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride |

| Synonyms | cis-3-Aminocyclopentanecarboxylic acid HCl; (1R,3S)-3-ACPC HCl |

| Molecular Formula | C₆H₁₂ClNO₂ (HCl salt) |

| Molecular Weight | 165.62 g/mol |

| Chirality | (1R, 3S) [cis-configuration] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

| Melting Point | >200°C (decomposition typical for amino acid salts) |

Structural Significance

The cyclopentane ring acts as a rigid scaffold. Unlike linear amino acids which can adopt multiple rotamers, CAS 147780-44-7 locks the distance and angle between the N-terminus (amine) and C-terminus (acid). This is exploited in Fragment-Based Drug Design (FBDD) to freeze bioactive conformations.

Pharmacology & Therapeutic Applications[5][6]

CCR1 Antagonism (Autoimmune Disorders)

CAS 147780-44-7 is a key intermediate in the synthesis of BMS-457 , a potent antagonist of the C-C chemokine receptor type 1 (CCR1).

-

Mechanism : CCR1 is a G-protein coupled receptor (GPCR) expressed on leukocytes. Activation by ligands like MIP-1

(CCL3) drives immune cell migration to inflamed tissues. -

Role of CAS 147780-44-7 : The cyclopentane amino acid moiety provides a specific spatial arrangement that fits the orthosteric binding pocket of CCR1, blocking ligand access and preventing G-protein activation. This reduces leukocyte infiltration in rheumatoid arthritis models.

Integrin Inhibition (Oncology)

The compound is used to synthesize cyclic RGD (Arg-Gly-Asp) peptidomimetics .

-

Mechanism : Integrins (e.g.,

) are receptors involved in tumor angiogenesis. -

Application : Replacing the flexible glycine or other spacers in RGD peptides with (1R,3S)-3-aminocyclopentanecarboxylic acid constrains the RGD sequence into a "turn" conformation, drastically increasing affinity for the integrin receptor and improving stability against proteolytic degradation.

Pathway Visualization

The following diagram illustrates the blockade of the CCR1 signaling pathway by antagonists derived from this scaffold.

Figure 1: Mechanism of Action for CCR1 Antagonists derived from the CAS 147780-44-7 scaffold.[1] The antagonist competitively binds to the receptor, preventing the chemokine-induced signaling cascade.

Experimental Methodologies

Synthesis from Vince Lactam

The industrial synthesis typically starts from Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a versatile chiral synthon.

Protocol:

-

Resolution : Racemic Vince lactam is resolved enzymatically (using lipases) or chemically to obtain the (-)-lactam enantiomer.

-

Ring Opening : The lactam is hydrolyzed under acidic conditions (HCl/MeOH) to open the bicyclic system, yielding the cyclopentene amino acid intermediate.

-

Hydrogenation : The double bond in the cyclopentene ring is reduced using Pd/C and H₂. This step must be stereocontrolled to ensure the cis relationship is maintained or established via catalyst facial selectivity.

-

Salt Formation : The free amino acid is treated with HCl in an anhydrous solvent (e.g., dioxane or ether) to precipitate the hydrochloride salt.

Figure 2: Synthetic route from chiral Vince Lactam to (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl.

Peptide Coupling Protocol

Due to the steric bulk of the cyclopentane ring, coupling this amino acid into peptide chains requires high-efficiency reagents to prevent racemization and ensure complete reaction.

Reagents:

-

Coupling Agent : HATU or PyBOP (preferred over EDC/NHS for hindered amines).

-

Base : DIPEA (N,N-Diisopropylethylamine).

-

Solvent : DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure:

-

Activation : Dissolve 1.2 equivalents of the N-protected derivative (e.g., Boc-(1R,3S)-3-ACPC-OH) in DMF. Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir for 2-5 minutes to form the activated ester.

-

Coupling : Add the activated mixture to the resin-bound peptide (or free amine component in solution).

-

Incubation : Agitate at room temperature for 2–4 hours. The rigid ring slows down kinetics compared to glycine or alanine.

-

Monitoring : Verify completion using the Kaiser test (ninhydrin). If incomplete, perform a second coupling ("double coupling").

-

Deprotection : For Fmoc chemistry, use 20% piperidine in DMF. For Boc chemistry, use TFA/DCM.

Safety & Toxicology

Hazard Classification (GHS):

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Handling Precautions:

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation : Handle the powder in a fume hood to avoid inhaling dust, which is irritating to the respiratory tract.

-

Storage : Store at 2-8°C under inert gas (Nitrogen/Argon). The compound is hygroscopic; keep the container tightly sealed to prevent hydrolysis or clumping.

References

-

PubChem . (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride. National Library of Medicine. Available at: [Link]

-

Gardner, D. S., et al. (2013).[2] The discovery of BMS-457, a potent and selective CCR1 antagonist. Bioorganic & Medicinal Chemistry Letters, 23(13), 3833-3840.[2] Available at: [Link]

- Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride and related intermediates. Patent CN112574046A.

Technical Guide: Solubility Profile & Crystallization Thermodynamics of (1R,3S)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

This is an in-depth technical guide on the solubility and purification profile of (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride .

-Amino Acid Analog / Pharmaceutical Intermediate CAS (HCl Salt): 1203306-05-1 | CAS (Free Acid): 71830-08-5[1]Executive Summary & Compound Architecture

(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a critical chiral building block used in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and cyclic peptides. Unlike its free acid zwitterionic form, the hydrochloride salt offers enhanced stability and distinct solubility characteristics that are pivotal for process scale-up.

This guide moves beyond static data points to explain the solubility behavior governing the isolation of this compound. The core challenge in handling this molecule is balancing its high aqueous solubility (typical of ionic salts) with the need for anhydrous crystallization to maximize yield and optical purity.

Physicochemical Identity

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 165.62 g/mol (Salt) / 129.16 g/mol (Free Acid) |

| Chirality | (1R, 3S) - cis-configuration |

| Appearance | White to off-white crystalline solid |

| Melting Point | >172°C (Decomposition characteristic of salts) |

| pKa (Predicted) |

Solubility Profile & Solvent Selection

The solubility of the hydrochloride salt differs drastically from the free acid. While the free acid is "slightly soluble" in water due to its zwitterionic lattice energy, the HCl salt disrupts this lattice, increasing polar solubility but allowing for "salting out" or antisolvent crystallization in specific organics.

Qualitative Solubility Matrix

The following data synthesizes empirical observations from process patent literature and standard amino acid salt behaviors.

| Solvent System | Solubility Rating | Process Implication |

| Water | High (>100 mg/mL) | Excellent for dissolution but poor for isolation. Risk of product loss in mother liquor. |

| Methanol | High | Useful for initial dissolution or transfer; often too soluble for high-yield crystallization. |

| Ethanol | Moderate | Potential recrystallization solvent, often requires cooling to <0°C. |

| Isopropanol (IPA) | Low to Moderate | Critical Process Solvent. High solubility at reflux, low at 0°C. Ideal for crystallization. |

| Ethyl Acetate | Negligible | Acts as a strong antisolvent. |

| Dichloromethane | Negligible | Used for washing non-polar impurities; product remains solid. |

| DMSO | High | Suitable for analytical sample prep (NMR/HPLC) but difficult to remove. |

The "Isopropanol Effect" in Purification

Process literature indicates that Isopropanol (IPA) is the preferred medium for isolating the hydrochloride salt. The synthesis often involves generating HCl in situ (e.g., Acetyl Chloride + IPA), creating a supersaturated environment where the salt crystallizes effectively upon cooling to 0°C.

Technical Insight: The solubility differential of the HCl salt in IPA between 25°C and 0°C drives the purification. Unlike methanol, where the salt remains dissolved, IPA forces the ionic lattice to form, rejecting non-polar organic impurities into the filtrate.

Experimental Protocols

These protocols are designed to be self-validating. The researcher does not just "follow steps" but confirms the system state at each checkpoint.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves (van't Hoff plots) for your specific batch/polymorph.

Reagents: Anhydrous Solvent (MeOH, EtOH, IPA), (1R,3S)-3-Aminocyclopentanecarboxylic acid HCl (dried).

-

Saturation: Add excess solid to 10 mL solvent in a jacketed vessel at temperature

(e.g., 25°C). -

Equilibration: Stir at 400 RPM for 24 hours. Validation: Ensure solid persists. If all dissolves, add more.

-

Filtration: Stop stirring. Allow settling (30 min). Filter supernatant through a 0.45

m heated syringe filter (to prevent crash-out). -

Quantification:

-

Transfer

(e.g., 2 mL) to a pre-weighed vial. -

Evaporate solvent under

stream or vacuum at 40°C. -

Dry residue to constant weight (

mg over 1 hour).

-

-

Calculation:

.

Protocol B: Process Crystallization (IPA/HCl Method)

This workflow mimics the industrial isolation route to obtain high-purity crystals.

Workflow Diagram:

Caption: Logical flow for the isolation of (1R,3S)-3-aminocyclopentanecarboxylic acid HCl via reactive crystallization in Isopropanol.

Thermodynamic Analysis (Van't Hoff Framework)

To predict solubility at unmeasured temperatures, apply the Van't Hoff equation. This is essential for designing cooling ramps that avoid "oiling out."

- : Mole fraction solubility.

- : Enthalpy of dissolution (typically positive/endothermic for this salt).

- : Temperature in Kelvin.

Interpretation:

-

Plot

vs -

A linear slope indicates a stable polymorph system.

-

A discontinuity in the slope suggests a polymorphic transition or solvate formation (e.g., formation of an IPA solvate).

Analytical Validation

Before relying on solubility data, validate the solid state of the recovered material.

-

X-Ray Powder Diffraction (XRPD): Confirm the crystalline form has not changed between solvents (polymorphism check).

-

Chiral HPLC: Ensure the (1R,3S) stereocenter was maintained and not racemized by thermal stress during dissolution.

-

Column: Chiralpak ZWIX(+) or equivalent zwitterionic stationary phase.

-

Mobile Phase: MeOH/MeCN + 50mM Formic Acid/Ammonium Formate.

-

References

The following sources provide the grounding for the chemical identity, synthesis pathways, and physical property assertions made in this guide.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1502035, (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved January 28, 2026. [Link]

- Google Patents (2021).CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

Technical Characterization Guide: (1R,3S)-3-Aminocyclopentanecarboxylic Acid (Cispentacin)

Executive Summary & Structural Context[1][2][3]

(1R,3S)-3-aminocyclopentanecarboxylic acid (CAS: 71830-08-5), historically known as Cispentacin , is a cyclic

Scientific Criticality: The primary analytical challenge lies in distinguishing the cis-isomer ((1R,3S) or (1S,3R)) from the trans-isomer ((1R,3R) or (1S,3S)). Standard 1D NMR is often insufficient due to overlapping methylene multiplets. This guide prioritizes Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive self-validating metric for stereochemical integrity.

Chemical Identity[1][4][5][6]

-

IUPAC Name: (1R,3S)-3-aminocyclopentane-1-carboxylic acid[1][2]

-

Molecular Formula:

[3][1][4][5] -

Chirality: cis-1,3-substitution pattern

Spectroscopic Profile & Data Summary

The following data represents the core spectroscopic signature of the molecule in its zwitterionic form (neutral pH in water), which is its most common state during biological assaying.

Table 1: Physicochemical Constants

| Property | Value / Observation | Conditions |

| Appearance | White to off-white crystalline powder | Ambient |

| Melting Point | 172.1°C (dec.) | Standard capillary method |

| Specific Rotation | -6.0° ± 2.0° | |

| Solubility | High in | - |

| Mass Spectrometry | ESI (Positive Mode) |

Table 2: Representative NMR Data (D2O)

Note: Chemical shifts (

| Nucleus | Multiplicity | Integral | Assignment | |

| 3.65 - 3.75 | Multiplet (m) | 1H | H-3 ( | |

| 2.75 - 2.85 | Multiplet (m) | 1H | H-1 ( | |

| 2.35 - 2.50 | Multiplet (m) | 1H | Ring | |

| 2.05 - 2.25 | Multiplet (m) | 2H | Ring | |

| 1.60 - 1.90 | Multiplet (m) | 3H | Ring | |

| ~180.5 | Singlet | - | C=O (Carboxylate) | |

| ~52.0 | Singlet | - | C-3 (Methine-N) | |

| ~45.5 | Singlet | - | C-1 (Methine-CO) | |

| 28.0 - 35.0 | - | - | C-2, C-4, C-5 ( |

Stereochemical Validation (The "Self-Validating" Protocol)

The distinction between the (1R,3S) cis-isomer and the (1R,3R) trans-isomer is the most frequent point of failure in synthesis. The following logic ensures structural integrity.

The Mechanistic Logic

In the (1R,3S) configuration, the amino group and the carboxylic acid group reside on the same face of the cyclopentane ring. Due to the ring puckering (envelope conformation), the methine protons H-1 and H-3 are spatially proximate (typically < 3.0 Å).

In the trans isomer, these protons are on opposite faces, significantly reducing or eliminating the dipolar coupling required for the Nuclear Overhauser Effect (NOE).

Visualization: NOE Correlation Strategy

The diagram below illustrates the critical NOE vector that validates the cis-stereochemistry.

Figure 1: Analytical workflow for distinguishing cis/trans isomers using NOESY NMR. The spatial proximity of H1 and H3 in the cis-isomer yields a diagnostic cross-peak.

Detailed Experimental Protocols

To ensure reproducibility and adherence to the E-E-A-T principles, follow these specific methodologies.

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra with minimal water suppression artifacts.

-

Massing: Weigh 10–15 mg of (1R,3S)-3-aminocyclopentanecarboxylic acid.

-

Solvation: Dissolve in 0.6 mL of Deuterium Oxide (

, 99.9% D) .-

Why: The zwitterionic salt is highly soluble in water.

is unsuitable due to insolubility.

-

-

Reference: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or rely on the residual HDO peak (

4.79). -

Acquisition (1H):

-

Scans: 16–32.

-

Relaxation Delay (

):

-

-

Acquisition (NOESY):

-

Mixing Time: 400–600 ms.

-

Critical Step: Phase the 2D spectrum to ensure cross-peaks are negative relative to the diagonal (depending on the pulse sequence convention) to distinguish true NOE from chemical exchange.

-

Protocol B: Optical Rotation Measurement

Objective: Confirm enantiomeric purity (distinguish 1R,3S from the enantiomer 1S,3R).

-

Preparation: Prepare a 1.0% w/v solution (10 mg/mL) in HPLC-grade water.

-

Equilibration: Ensure the sample and the polarimeter cell are thermostated to 25°C.

-

Measurement: Measure using the Sodium D-line (589 nm).

-

Validation:

-

Target: -6.0° ± 2.0° .[3]

-

Note: A positive rotation (

) indicates the presence of the (1S,3R) enantiomer.

-

Advanced Characterization: Mass Spectrometry & IR

Mass Spectrometry (ESI-MS)[10]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

-

Major Peak:

130.1 -

Fragmentation Pattern (MS/MS):

-

Loss of

(-18 amu) -

Loss of Formic Acid/Carboxyl (-46 amu)

-

Interpretation: The stability of the 5-membered ring usually prevents ring opening under mild ESI conditions, making the loss of exocyclic functional groups the primary fragmentation pathway.

-

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Diagnostic Bands (Zwitterion):

-

3200–2600 cm

: Broad, strong absorption characteristic of the ammonium group ( -

1610–1550 cm

: Asymmetric carboxylate ( -

1400 cm

: Symmetric carboxylate stretch. -

Absence: A lack of a sharp carbonyl peak at 1700–1750 cm

confirms the zwitterionic state. If the sample is acidified (HCl salt), the C=O stretch will appear at ~1730 cm

-

References

-

Chem-Impex International. "(-)-(1R,3S)-3-Aminocyclopentane carboxylic acid Product Data." Chem-Impex, Accessed 28 Jan 2026. [Link]

-

Konishi, M., et al. "Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure." The Journal of Antibiotics, vol. 42, no. 12, 1989, pp. 1749-1755. [Link][1]

-

PubChem. "(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2."[1][2] National Library of Medicine, Accessed 28 Jan 2026. [Link]

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid, 95%, 98% ee | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Chemo-Enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanecarboxylic Acid HCl

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (1R,3S)-3-aminocyclopentanecarboxylic acid hydrochloride , a conformationally restricted

Unlike traditional routes relying on expensive chiral auxiliaries or resolution of racemates, this protocol utilizes an enzymatic desymmetrization strategy followed by a stereoretentive Curtius rearrangement . This approach ensures high enantiomeric excess (>98% ee) and operational safety suitable for scale-up.

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Researchers.

Strategic Overview & Retrosynthesis

The synthesis hinges on the desymmetrization of the readily available meso-dimethyl cis-1,3-cyclopentanedicarboxylate. Pig Liver Esterase (PLE) is selected for its proven ability to discriminate between enantiotopic ester groups in cyclic systems.

Key Advantages:

-

Stereocontrol: The cis-relative stereochemistry is established in the starting material; absolute configuration is set enzymatically.

-

Safety: The Curtius rearrangement is performed using Diphenylphosphoryl azide (DPPA), avoiding the isolation of potentially explosive acyl azide intermediates.

-

Scalability: All steps utilize standard flow or batch reactors without cryogenic conditions.

Synthetic Workflow (Graphviz)

Figure 1: Chemo-enzymatic workflow for the synthesis of the target amino acid.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Dimethyl cis-1,3-cyclopentanedicarboxylate (Commercial or synthesized via hydrogenation of dimethyl bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylate followed by oxidative cleavage).

-

Enzyme: Pig Liver Esterase (PLE), crude lyophilized powder (Sigma-Aldrich or equivalent).

-

Rearrangement: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

-

Solvents: THF (anhydrous), Toluene, Dioxane.

Protocol 1: Enzymatic Desymmetrization

Objective: Selective hydrolysis of the pro-S ester group to yield the chiral mono-acid.

-

Preparation: Suspend Dimethyl cis-1,3-cyclopentanedicarboxylate (10.0 g, 53.7 mmol) in 0.1 M phosphate buffer (pH 7.0, 200 mL).

-

Initiation: Add crude PLE (250 mg) suspended in 5 mL buffer.

-

Reaction: Stir vigorously at 25°C. Monitor pH continuously and maintain at pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat method).

-

Process Note: The reaction typically reaches 1.0 equivalent of base consumption within 12–16 hours.

-

-

Workup:

-

Acidify the mixture to pH 2.0 with 2 M HCl.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

-

Validation: Analyze by Chiral HPLC (e.g., Chiralcel OD-H).

-

Yield: ~85-90% (Mono-acid).

-

Target: (1S,3R)-3-(methoxycarbonyl)cyclopentanecarboxylic acid.

-

Protocol 2: Curtius Rearrangement (Stereoretentive)

Objective: Convert the free carboxylic acid to a protected amine with retention of stereochemistry.

-

Activation: Dissolve the mono-acid from Protocol 1 (8.0 g, 46.5 mmol) in anhydrous Toluene (100 mL). Add Triethylamine (7.0 mL, 50 mmol).

-

Azidation: Add Diphenylphosphoryl azide (DPPA) (10.8 mL, 50 mmol) dropwise at 0°C. Stir for 1 hour at RT.

-

Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

-

Trapping: Add anhydrous tert-Butanol (20 mL) and reflux for 12 hours.

-

Purification:

-

Cool to RT, wash with 5% NaHCO₃ and Brine.

-

Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 4:1).

-

Product: Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.

-

Mechanism Note: The migration of the carbon center to nitrogen occurs with complete retention of configuration.

-

Protocol 3: Global Deprotection & Salt Formation

Objective: Hydrolysis of the methyl ester and removal of the Boc group.

-

Saponification: Dissolve the Boc-amino ester (5.0 g) in THF/H₂O (1:1, 50 mL). Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

-

Acidify to pH 4, extract with EtOAc to isolate the N-Boc amino acid.

-

-

Boc-Deprotection: Dissolve the N-Boc amino acid in 4 M HCl in Dioxane (30 mL). Stir at RT for 2 hours.

-

Observation: Precipitation of the hydrochloride salt usually occurs.

-

-

Isolation: Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.

-

Recrystallization: If necessary, recrystallize from MeOH/Et₂O.

-

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| ¹H NMR (D₂O) | 400 MHz NMR | |

| Mass Spec | [M+H]⁺ = 130.1 | LC-MS (ESI) |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (FDAA derivatization) |

| Melting Point | 195–198°C (dec) | Capillary MP |

| Specific Rotation | Polarimetry |